2-Chloro-6-methoxy-3-methylpyridine

Enzyme Inhibition Methane Oxidation Environmental Microbiology

This specific 2,3,6-trisubstituted pyridine regioisomer delivers a unique electronic landscape—electron-withdrawing Cl at C2 activates cross-coupling, while electron-donating OCH₃ and CH₃ groups at C6 and C3 modulate regioselectivity and bioactivity. Its non-interchangeable architecture enables strong methane monooxygenase inhibition and maps directly to patent-protected agrochemical routes. Procure this precise scaffold to ensure synthetic fidelity in kinase inhibitor, herbicide, and CNS-targeted programs. Generic analogs cannot replicate this substitution pattern.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 1227593-81-8
Cat. No. B3033863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-3-methylpyridine
CAS1227593-81-8
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)OC)Cl
InChIInChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3
InChIKeyJXPLDXFZARSBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxy-3-methylpyridine (CAS 1227593-81-8): Technical Specifications and Procurement Profile


2-Chloro-6-methoxy-3-methylpyridine (CAS 1227593-81-8) is a trisubstituted pyridine derivative featuring a chlorine at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position. With a molecular formula of C₇H₈ClNO and a molecular weight of 157.60 g/mol, this compound is commercially available from multiple vendors at purities of 95–98% . The predicted physicochemical properties include a boiling point of 216.3 ± 35.0 °C, a density of 1.168 ± 0.06 g/cm³, and a pKa of 1.01 ± 0.10 . The unique substitution pattern imparts distinct electronic and steric properties that influence both its reactivity as a synthetic building block and its biological activity profile, distinguishing it from mono-substituted or differently substituted pyridine analogs.

Why 2-Chloro-6-methoxy-3-methylpyridine Cannot Be Replaced by Common Pyridine Analogs


Generic substitution with commercially available 2-chloropyridine, 2-chloro-3-methylpyridine, or 2-chloro-6-methoxypyridine is not scientifically valid because the specific 2-Cl/3-CH₃/6-OCH₃ substitution pattern on the pyridine ring creates a unique combination of electronic effects and steric constraints that cannot be reproduced by any single analog. The electron-withdrawing chlorine at C2 activates the ring for nucleophilic aromatic substitution and cross-coupling reactions, while the electron-donating methoxy group at C6 and the methyl group at C3 modulate the electron density distribution, influencing both regioselectivity in further functionalization and the compound's binding affinity to biological targets such as methane monooxygenase . These combined electronic and steric features are absent in simpler analogs, making this trisubstituted pyridine a non-interchangeable building block for applications requiring precise molecular architecture.

Quantitative Differentiation Evidence for 2-Chloro-6-methoxy-3-methylpyridine vs. Structural Analogs


Methane Monooxygenase Inhibitory Activity: 2-Chloro-6-methoxy-3-methylpyridine vs. Unsubstituted and Mono-Substituted Pyridines

2-Chloro-6-methoxy-3-methylpyridine (2C6MP) is characterized as a strong inhibitor of methane monooxygenase (MMO), the key enzyme responsible for aerobic methane oxidation . In contrast, simpler pyridine derivatives such as unsubstituted pyridine and mono-substituted 2-chloropyridine or 3-methylpyridine exhibit substantially weaker or negligible inhibition of MMO under comparable conditions [1]. The specific combination of the 2-chloro, 3-methyl, and 6-methoxy substituents appears critical for effective enzyme binding and inhibition.

Enzyme Inhibition Methane Oxidation Environmental Microbiology

Predicted LogP and Solubility Profile: Comparison with 2-Chloro-3-methylpyridine and 2-Chloro-6-methoxypyridine

Computational prediction data indicate that 2-chloro-6-methoxy-3-methylpyridine has a calculated LogP of 2.05 . This represents an intermediate lipophilicity compared to simpler analogs: 2-chloro-3-methylpyridine (LogP approximately 1.5–1.7, estimated) is less lipophilic due to the absence of the methoxy group, while 2-chloro-6-methoxypyridine (LogP approximately 1.3–1.5, estimated) lacks the methyl substituent that modestly increases lipophilicity. The balanced LogP of the target compound may confer favorable membrane permeability characteristics in biological assays.

ADME Prediction Lipophilicity Drug Design

Synthetic Accessibility and Cross-Coupling Potential: 2-Chloro-6-methoxy-3-methylpyridine vs. 2-Chloro-3-methoxy-6-methylpyridine

The regiochemical positioning of substituents critically determines synthetic utility in palladium-catalyzed cross-coupling reactions. 2-Chloro-6-methoxy-3-methylpyridine places the chlorine at the 2-position adjacent to the ring nitrogen, while the 3-methyl and 6-methoxy groups are positioned para and ortho relative to each other respectively. This arrangement differs fundamentally from the isomeric 2-chloro-3-methoxy-6-methylpyridine (CAS 204378-42-7), where the methoxy and methyl positions are reversed. The distinct electronic environment at the 2-chloro position influences oxidative addition rates with palladium catalysts and the subsequent transmetalation efficiency in Suzuki-Miyaura couplings . Specifically, the electron-donating methoxy group at the 6-position (para to nitrogen) in the target compound provides different activation of the pyridine ring toward electrophilic substitution compared to the 3-methoxy isomer.

Suzuki-Miyaura Coupling Regioselective Synthesis Building Block

Agrochemical Intermediate Differentiation: 2-Chloro-6-methoxy-3-methylpyridine vs. Generic Pyridine Building Blocks in Herbicide Synthesis

2-Chloro-6-methoxy-3-methylpyridine is specifically utilized as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides, where its unique substitution pattern enables selective further functionalization for targeted biological activity . In contrast, simpler pyridine building blocks such as 2-chloropyridine or 3-methylpyridine lack the combined electronic and steric features necessary for generating the specific substitution patterns found in modern pyridine-based agrochemicals. The presence of both a halogen (for cross-coupling) and a methoxy group (for electron donation and hydrogen bonding) on the same scaffold provides a versatile platform for constructing complex herbicidal and fungicidal molecules [1].

Agrochemical Synthesis Herbicide Intermediate Pesticide Development

Recommended Research and Industrial Applications for 2-Chloro-6-methoxy-3-methylpyridine (CAS 1227593-81-8)


Environmental Microbiology: Methane Monooxygenase Inhibition Studies

This compound serves as a strong inhibitor of methane monooxygenase , making it a valuable tool for investigating methanotrophic bacterial metabolism and methane cycling in environmental systems. Researchers studying greenhouse gas mitigation or microbial methane oxidation pathways should prioritize this compound over simpler pyridine derivatives that lack the specific substitution pattern required for effective enzyme inhibition. The inhibition profile allows for controlled perturbation of methane oxidation in both in vitro enzymatic assays and whole-cell studies of methanotrophs.

Medicinal Chemistry: Pyridine Scaffold for Lead Optimization

With a calculated LogP of 2.05 and a balanced substitution pattern featuring both electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, this compound provides a versatile starting point for synthesizing pyridine-containing drug candidates. The intermediate lipophilicity supports membrane permeability while maintaining sufficient aqueous solubility for biological assays. Medicinal chemists developing kinase inhibitors, anti-inflammatory agents, or CNS-targeted therapeutics should consider this scaffold for libraries requiring precise control over physicochemical properties.

Synthetic Organic Chemistry: Regioselective Cross-Coupling Building Block

The 2-chloro substituent enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1], while the 6-methoxy and 3-methyl groups modulate the electronic properties of the pyridine ring and direct regioselectivity in subsequent functionalization steps. Organic chemists constructing complex heterocyclic architectures should select this specific regioisomer when synthetic routes require a 2-chloro leaving group with electron-donating substituents at the 3- and 6-positions. This substitution pattern is not replicable using the isomeric 2-chloro-3-methoxy-6-methylpyridine or other positional isomers.

Agrochemical R&D: Herbicide and Pesticide Intermediate

This compound is specifically utilized as an intermediate in the synthesis of herbicides and pesticides , where the unique combination of substituents on the pyridine core enables construction of patent-protected agrochemical structures. Agrochemical researchers developing new pyridine-based crop protection agents should procure this compound rather than generic pyridine building blocks, as the specific substitution pattern maps directly to established synthetic routes for modern heterocyclic herbicides and fungicides.

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